Validated Antibacterial Pharmacophore: Class-Level EC50 Potency Against Xanthomonas spp. Demonstrated by the Closest Structural Analog
The target compound shares the identical 5-methylsulfonyl-1,3,4-thiadiazol-2-amine core with the most potent compound reported in the 2024 Song et al. study. The close analog 2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide, differing only in the amide substituent (methoxyphenoxyacetyl vs. naphthalen-1-ylacetyl), demonstrated EC50 values of 6 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo), 11 μg/mL against X. oryzae pv. oryzicola (Xoc), and 16 μg/mL against X. axonopodis pv. citri (Xac), surpassing both bismerthiazol and thiodiazole copper controls [1]. Under greenhouse conditions at 200 μg/mL, this analog provided 53.43% protective activity and 47.16% curative activity against rice bacterial leaf blight, outperforming the commercial standards [1]. This establishes the 5-methylsulfonyl-thiadiazole-2-amide scaffold as a validated antibacterial chemotype, and the naphthalen-1-ylacetyl-bearing target compound is a direct structural member of this series.
| Evidence Dimension | In vitro antibacterial EC50 (closest structural analog vs. commercial controls) |
|---|---|
| Target Compound Data | Not directly measured in published literature; scaffold-identical analog EC50: 6 μg/mL (Xoo), 11 μg/mL (Xoc), 16 μg/mL (Xac) |
| Comparator Or Baseline | Bismerthiazol and thiodiazole copper (commercial agricultural bactericides); exact EC50 values not specified in abstract but exceeded by the analog |
| Quantified Difference | Analog surpassed commercial bactericides; greenhouse protective activity 53.43% vs. controls (quantitative control data not fully extractable from abstract) |
| Conditions | In vitro antibacterial assay against Xanthomonas oryzae pv. oryzae, X. oryzae pv. oryzicola, X. axonopodis pv. citri; greenhouse rice bacterial leaf blight model at 200 μg/mL |
Why This Matters
This is the only publicly available quantitative antibacterial evidence directly linked to the 5-methylsulfonyl-1,3,4-thiadiazol-2-amide scaffold, providing a class-validated potency benchmark that guides selection of this compound for antibacterial screening programs.
- [1] Song, S., Yu, L., Tan, B., Liu, J., Wu, S., Li, P. Design, Synthesis, and Bioactivity Evaluation of Novel 1,3,4-Thiadiazole Sulfone-Derived Compounds Incorporating an Amide Moiety as Active Antibacterial Agents. Russian Journal of General Chemistry, 2024, Vol. 94, Issue 10, pp. 2789–2796. DOI: 10.1134/S1070363224100220. View Source
